molecular formula C12H17NO4S B2512584 2-Benzenesulfonylamino-4-methyl-pentanoic acid CAS No. 1374962-72-7

2-Benzenesulfonylamino-4-methyl-pentanoic acid

Cat. No.: B2512584
CAS No.: 1374962-72-7
M. Wt: 271.33
InChI Key: FLJPDKBVKGRHQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzenesulfonylamino-4-methyl-pentanoic acid typically involves the reaction of 4-methyl-pentanoic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzenesulfonylamino-4-methyl-pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzenesulfonylamino-4-methyl-pentanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-Benzenesulfonylamino-4-methyl-pentanoic acid involves its interaction with specific molecular targets. The compound is known to bind to certain proteins, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzenesulfonamido-4-methylpentanoic acid
  • N-(phenylsulfonyl)-leucine

Uniqueness

2-Benzenesulfonylamino-4-methyl-pentanoic acid is unique due to its specific sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in proteomics research and other scientific applications .

Properties

IUPAC Name

2-(benzenesulfonamido)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-9(2)8-11(12(14)15)13-18(16,17)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJPDKBVKGRHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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